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Compound of Interest

Compound Name:
1-Methoxycyclohexane-1-

carbonitrile

CAS No.: 83268-57-9

Cat. No.: B2843676

Get Quote

Synthesis, Reactivity, and Pharmaceutical
Applications
Executive Summary
1-Methoxycyclohexanecarbonitrile (C₈H₁₃NO) is a specialized quaternary

-alkoxy nitrile intermediate. Unlike its ubiquitous analog 1-piperidinocyclohexanecarbonitrile
(the PCC precursor), the 1-methoxy variant serves as a critical "masked" carbonyl equivalent
and a precursor to sterically hindered

-hydroxy acids and

-methoxy ketones. This guide outlines the scalable synthesis, chemical reactivity, and safety
protocols for this compound, emphasizing its utility in constructing quaternary carbon centers in
drug discovery.

Part 1: Physicochemical Profile[1]
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Identity & Properties The compound is an

-alkoxy nitrile, featuring a cyclohexane ring with geminal methoxy and nitrile substituents. This
structural motif imparts significant steric bulk and unique electronic properties due to the
anomeric effect.

Property Value / Description

IUPAC Name 1-Methoxycyclohexane-1-carbonitrile

Molecular Formula C₈H₁₃NO

Molecular Weight 139.20 g/mol

CAS Number
Not widely listed as commodity; see precursors

below

Physical State Colorless to pale yellow liquid

Boiling Point (Est.) 190–200 °C (at 760 mmHg)

Solubility
Soluble in Et₂O, DCM, MeOH; low solubility in

water

Key Precursors
Cyclohexanone (CAS 108-94-1), TMSCN (CAS

7677-24-9)

Part 2: Synthetic Pathways
The synthesis of 1-methoxycyclohexanecarbonitrile avoids the direct methylation of

cyanohydrins, which is often low-yielding due to retro-cyanohydrin reversion. The industry-

standard approach utilizes a Strecker-type reaction or Acetal Substitution.

Protocol A: One-Pot Strecker-Type Synthesis (Recommended)
This method utilizes Trimethylsilyl cyanide (TMSCN) as a safer, easier-to-handle cyanide

source than HCN gas.

Reagents:

Cyclohexanone (1.0 eq)
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Methanol (Solvent & Reactant, 5.0 eq)

TMSCN (1.1 eq)

Catalyst: Indium(III) triflate [In(OTf)₃] or Iodine (1-5 mol%)

Step-by-Step Methodology:

Setup: Flame-dry a 2-neck round-bottom flask under Argon atmosphere.

Addition: Charge flask with Cyclohexanone and anhydrous Methanol.

Activation: Add the catalyst (e.g., I₂ or In(OTf)₃) at 0°C.

Cyanation: Add TMSCN dropwise via syringe pump over 30 minutes to control exotherm.

Reaction: Stir at room temperature for 4–6 hours. The methoxy group is incorporated directly

from the solvent via an oxonium intermediate.

Workup: Quench with sat. NaHCO₃. Extract with Ethyl Acetate (3x).

Purification: Dry organic layer over MgSO₄. Concentrate in vacuo. Purify via vacuum

distillation or silica gel chromatography (Hexane/EtOAc gradient).

Mechanism: The Lewis acid activates the ketone, facilitating attack by TMSCN to form the O-

TMS cyanohydrin. In the presence of methanol, the O-TMS group is displaced by the methoxy

group (via an oxocarbenium ion), locking in the nitrile.

Protocol B: Acetal Substitution (Sakurai-Type)
Alternatively, start from 1,1-dimethoxycyclohexane.[1]

React 1,1-dimethoxycyclohexane with TMSCN in the presence of a Lewis Acid (e.g.,

BF₃·OEt₂).

One methoxy group is displaced by the cyano group.

Yield: Typically 85–95%.
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Figure 1: Synthetic routes to 1-Methoxycyclohexanecarbonitrile via ketone or acetal precursors.

[2]

Part 3: Chemical Reactivity & Transformations
The geminal arrangement of the methoxy and nitrile groups creates a "masked" carbonyl

functionality. The nitrile is sterically hindered but chemically versatile.

1. Hydrolysis to

-Methoxy Acids
Under harsh acidic conditions, the nitrile hydrolyzes to the carboxylic acid.

Reagents: 6M HCl or 50% H₂SO₄, Reflux, 12-24h.

Product: 1-Methoxycyclohexanecarboxylic acid.

Application: Precursor for sterically hindered esters and potential NSAID analogs.

2. Grignard Addition (Ketone Synthesis)
Unlike

-amino nitriles (which often undergo Bruylants displacement of the CN group),

-alkoxy nitriles typically undergo addition to the nitrile to form imines, which hydrolyze to
ketones.

Reagents: PhMgBr (Phenylmagnesium bromide), Et₂O/THF.
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Intermediate: Metallo-imine.

Workup: Acidic hydrolysis (H₃O⁺).

Product: 1-Methoxy-1-benzoylcyclohexane (an

-methoxy ketone).

3. Reduction to Amines
Reagents: LiAlH₄ in THF or Raney Ni/H₂.

Product: (1-Methoxycyclohexyl)methanamine.

Relevance: This amine is a structural ether-analog of the "PCP" scaffold, potentially retaining

NMDA receptor activity with altered pharmacokinetics.
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carboxylic acid

Hydrolysis
(HCl/H2O, Reflux)
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Figure 2: Divergent reactivity profile of the 1-methoxy nitrile scaffold.[2]

Part 4: Pharmaceutical Relevance
1. Arylcyclohexylamine Analogs
The 1-substituted cyclohexane scaffold is the pharmacophore for dissociative anesthetics like

Ketamine and Phencyclidine (PCP).

Structural Modification: Replacing the 1-amino group with a 1-methoxy group (via the nitrile

intermediate) alters the hydrogen bonding capability and lipophilicity (LogP).
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Research Utility: These ether analogs are used to probe the hydrophobic pocket of the

NMDA receptor channel. The nitrile itself serves as a stable precursor that can be archived

and converted to the amine or ketone "on demand."

2. Quaternary Amino Acids
Hydrolysis of the nitrile followed by demethylation (using BBr₃) yields 1-

hydroxycyclohexanecarboxylic acid, a cyclic analog of glycolic acid used in designing

conformationally restricted peptides.

Part 5: Safety & Handling Protocols
Hazard Identification:

Cyanide Content: While the nitrile group is covalently bonded, metabolic or thermal

decomposition can release cyanide ions.

Toxicity: Treat as highly toxic by inhalation and ingestion (H301, H331).

Skin: Permeable; use double-gloving (Nitrile over Latex).

Operational Safety:

Ventilation: All operations involving TMSCN or the nitrile product must occur in a certified

chemical fume hood.

Waste Disposal: Aqueous waste streams must be treated with bleach (Sodium Hypochlorite)

at pH > 10 to oxidize any free cyanide to cyanate before disposal.

Emergency: Keep a Cyanide Antidote Kit (Hydroxocobalamin) accessible in the lab area.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. US4652344A - Preparation of 1,1-dimethoxycyclohexane - Google Patents
[patents.google.com]

2. Organic Syntheses Procedure [orgsyn.org]

To cite this document: BenchChem. [Technical Whitepaper: 1-
Methoxycyclohexanecarbonitrile]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2843676/docs#technical-whitepaper-1-
methoxycyclohexanecarbonitrile]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.google.com/url?sa=E&q=https%3A%2F%2Fdoi.org%2F10.1016%2FS0040-4039(01)91298-6
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.acs.org%2Fjournal%2Fjoceah
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubmed.ncbi.nlm.nih.gov%2F24678061%2F
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.sigmaaldrich.com
https://www.benchchem.com/product/b2843676?utm_src=pdf-custom-synthesis#bc-rfq
https://patents.google.com/patent/US4652344A/en
https://patents.google.com/patent/US4652344A/en
https://orgsyn.org/demo.aspx?prep=cv5p0292
https://www.benchchem.com/product/b2843676/docs#technical-whitepaper-1-methoxycyclohexanecarbonitrile
https://www.benchchem.com/product/b2843676/docs#technical-whitepaper-1-methoxycyclohexanecarbonitrile
https://www.benchchem.com/product/b2843676/docs#technical-whitepaper-1-methoxycyclohexanecarbonitrile
https://www.benchchem.com/product/b2843676/docs#technical-whitepaper-1-methoxycyclohexanecarbonitrile
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2843676?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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